6-Bromo-2-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-methylquinoline involves several key methods and reactions. Notably, the Knorr synthesis offers a pathway through condensation between β-keto esters and 4-bromobaniline, leading to the cyclization of resulting anilides into 6-bromoquinolin-2(1H)-one. This method has been optimized to specifically yield the desired anilide without alternative products, achieving an overall yield of 48% from 4-bromobaniline (Wlodarczyk et al., 2011). Another approach involves the Skraup reaction, starting from 4-bromoaniline and glycerol under optimized conditions, leading to yields as high as 54% (Li Wei, 2011).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methylquinoline is characterized through various spectroscopic methods, including 1H NMR, which confirms the positions of bromo and methyl groups on the quinoline nucleus. This structure is pivotal for its reactivity and interaction with other molecules in subsequent chemical reactions (Wenhui Wang et al., 2015).
Chemical Reactions and Properties
6-Bromo-2-methylquinoline undergoes various chemical reactions, including nucleophilic substitution reactions which are highly regioselective. This selectivity is crucial for the synthesis of derivatives and related compounds, indicating its versatility as a synthetic intermediate (H. Choi & D. Chi, 2004).
Scientific Research Applications
Quinoline motifs, which 6-Bromo-2-methylquinoline is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
6-Bromo-2-methylquinoline is a type of halogenated heterocycle . While specific applications of this compound are not readily available, it’s important to note that compounds with a quinoline structure have a wide range of applications in various scientific fields .
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Pharmaceutical Research : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Chemical Synthesis : As a halogenated heterocycle, 6-Bromo-2-methylquinoline can be used as a building block in the synthesis of more complex chemical compounds .
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Material Science : Halogenated heterocycles like 6-Bromo-2-methylquinoline can be used in the development of new materials with unique properties .
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Analytical Chemistry : Quinoline compounds can be used as reagents or markers in analytical chemistry .
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Chromatography : In chromatography, quinoline compounds can be used as stationary phases or as components of the mobile phase .
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Pharmaceutical Research : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Chemical Synthesis : As a halogenated heterocycle, 6-Bromo-2-methylquinoline can be used as a building block in the synthesis of more complex chemical compounds .
-
Material Science : Halogenated heterocycles like 6-Bromo-2-methylquinoline can be used in the development of new materials with unique properties .
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Analytical Chemistry : Quinoline compounds can be used as reagents or markers in analytical chemistry .
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Chromatography : In chromatography, quinoline compounds can be used as stationary phases or as components of the mobile phase .
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Pharmacokinetics : Given its chemical structure, 6-Bromo-2-methylquinoline could potentially be used in pharmacokinetic studies .
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Bromo-2-methylquinoline5. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition5.
Future Directions
The future directions for the study of 6-Bromo-2-methylquinoline are not readily available in the search results. However, it’s worth noting that the dissolution behavior of 6-bromo-2-methylquinoline has been explored from the molecular point of view4, which could provide a basis for future research.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the specific scientific literature and resources.
properties
IUPAC Name |
6-bromo-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRYQSKJZVQJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335100 | |
Record name | 6-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylquinoline | |
CAS RN |
877-42-9 | |
Record name | 6-Bromo-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline, 6-bromo-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Bromo-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.